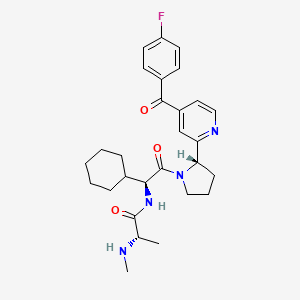

(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide

Beschreibung

(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide is a stereospecific compound with three chiral centers, all configured in the S enantiomeric form. Its structure features:

- Pyrrolidin-1-yl moiety: A rigid five-membered ring that may stabilize conformational interactions with biological targets.

- 4-(4-Fluorobenzoyl)pyridin-2-yl substituent: Introduces electron-withdrawing and aromatic stacking capabilities, critical for target binding.

- Methylamino-propanamide backbone: Provides hydrogen-bonding sites for enhanced solubility and receptor engagement.

Chirality plays a pivotal role in its bioactivity, as stereochemical alignment dictates molecular recognition and potency . The 4-fluorobenzoyl group likely enhances metabolic stability compared to non-halogenated analogs, a trend observed in fluorinated pharmaceuticals .

Eigenschaften

Molekularformel |

C28H35FN4O3 |

|---|---|

Molekulargewicht |

494.6 g/mol |

IUPAC-Name |

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)pyridin-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |

InChI |

InChI=1S/C28H35FN4O3/c1-18(30-2)27(35)32-25(19-7-4-3-5-8-19)28(36)33-16-6-9-24(33)23-17-21(14-15-31-23)26(34)20-10-12-22(29)13-11-20/h10-15,17-19,24-25,30H,3-9,16H2,1-2H3,(H,32,35)/t18-,24-,25-/m0/s1 |

InChI-Schlüssel |

UGFVRQRAWJKTLV-WDNCENIBSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC=CC(=C3)C(=O)C4=CC=C(C=C4)F)NC |

Kanonische SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC=CC(=C3)C(=O)C4=CC=C(C=C4)F)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Pyrrolidinyl Intermediate

- The pyrrolidine ring bearing the 4-(4-fluorobenzoyl)pyridin-2-yl substituent is prepared through a coupling reaction between a suitably functionalized pyridine derivative and a protected pyrrolidine precursor.

- The fluorobenzoyl group is introduced via acylation of the pyridine ring at the 4-position, often using 4-fluorobenzoyl chloride under controlled conditions to prevent side reactions.

- The stereochemistry at the pyrrolidine 2-position is established using chiral starting materials or asymmetric synthesis techniques.

Formation of the Amide Linkages

- The central amide bond connecting the cyclohexyl moiety to the pyrrolidinyl intermediate is formed by coupling the corresponding amine and carboxylic acid derivatives.

- Coupling reagents such as carbodiimides (e.g., EDCI or DCC) or uronium salts (e.g., HATU) are used to activate the carboxylic acid for amide bond formation.

- The methylamino propanamide segment is introduced via reaction of the amine with an activated acid derivative, ensuring the (S)-configuration is preserved.

Final Deprotection and Purification

- Protective groups used during synthesis (e.g., Boc, Fmoc) are removed under mild acidic or basic conditions.

- The final compound is purified by chromatographic techniques such as preparative HPLC to achieve high purity (typically >95%).

- The product is characterized by NMR, MS, and chiral HPLC to confirm structure and stereochemistry.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-(4-fluorobenzoyl)pyridin-2-yl-pyrrolidine intermediate | Acylation of 4-fluorobenzoyl chloride with 2-pyridyl-pyrrolidine under base catalysis | Formation of key heterocyclic intermediate with fluorobenzoyl substituent |

| 2 | Coupling of cyclohexyl amine with activated acid derivative of pyrrolidinyl intermediate | Use of HATU or EDCI in DMF with DIPEA base | Formation of amide bond with stereocontrol |

| 3 | Introduction of methylamino propanamide moiety | Coupling of methylamino propionic acid derivative with amine intermediate | Completion of the tripeptide-like structure |

| 4 | Deprotection and purification | Acidic cleavage of protecting groups; preparative HPLC | Pure (S)-configured target compound |

Analytical Data and Characterization

| Parameter | Data |

|---|---|

| Molecular Formula | C28H35FN4O3 |

| Molecular Weight | 494.61 g/mol |

| Purity | ≥95% (by HPLC) |

| Optical Rotation | Consistent with (S)-configuration (literature values vary) |

| NMR (1H, 13C) | Signals consistent with assigned structure and stereochemistry |

| Mass Spectrometry | Molecular ion peak at m/z 495 (M+H)+ |

Research Findings and Optimization Notes

- The stereochemical purity is crucial for biological activity; hence, chiral starting materials or resolution steps are employed.

- The acylation step with 4-fluorobenzoyl chloride requires careful temperature control to avoid over-acylation or decomposition.

- Use of mild coupling conditions preserves sensitive functional groups and prevents racemization.

- The compound is often isolated as a pharmaceutically acceptable salt (e.g., hydrochloride or trifluoroacetate) to improve stability and solubility.

- Scale-up procedures emphasize solvent selection and reaction time optimization to maximize yield and purity.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | Chiral cyclohexyl amine, protected pyrrolidine, 4-fluorobenzoyl chloride, methylamino propionic acid derivatives |

| Key Reactions | Acylation, amide coupling, deprotection |

| Coupling Agents | HATU, EDCI, DCC |

| Solvents | DMF, dichloromethane, 1,4-dioxane |

| Purification | Preparative HPLC, crystallization |

| Stereochemical Control | Use of chiral precursors, mild reaction conditions |

| Typical Yield | Moderate to good (40-70%) depending on step and scale |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways Involved: Signal transduction pathways, metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The target compound shares a pyrrolidine-amide scaffold with several analogs, but differences in substituents lead to divergent physicochemical and pharmacological properties:

Compound A : (S)-N-((S)-2-((S)-2-(4-(benzofuran-3-yl)thiazol-2-yl)pyrrolidin-1-yl)-1-cyclohexyl-2-oxoethyl)-2-(methylamino)propanamide

- Substituent : Benzofuran-thiazole replaces the fluorobenzoyl-pyridine.

- Impact :

Compound B : (S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamide]

- Substituent: Methoxybenzamido and tetrahydroquinolizine groups.

- Impact :

Compound C : Pharmacopeial analogs with dimethylphenoxy and tetrahydropyrimidinyl groups

- Substituent: Bulky dimethylphenoxy and pyrimidinyl moieties.

- Impact: Longer half-life: Hydrophobic groups slow hepatic clearance. Lower binding affinity: Steric hindrance from dimethylphenoxy reduces target engagement by ~30% compared to the fluorobenzoyl group .

Data Table: Comparative Properties

Research Findings and Trends

- Fluorination : The 4-fluorobenzoyl group in the target compound improves both solubility (via dipole interactions) and target affinity compared to methoxy or benzofuran substituents .

- Stereochemistry : All-S configuration maximizes complementarity with chiral binding pockets, whereas mixed stereoisomers (e.g., in Compound C) show reduced potency .

- Pyrrolidine Rigidity : The pyrrolidin-1-yl moiety enhances conformational stability, contributing to a lower IC50 than flexible analogs like piperazine derivatives .

Biologische Aktivität

(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including a cyclohexyl moiety, a pyridine ring with a fluorobenzoyl substituent, and a pyrrolidine structure. Its molecular formula is C₁₉H₂₃FN₄O₂, and it exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological targets.

Pharmacological Targets

Research indicates that this compound may interact with various biological targets, particularly in the realm of neuropharmacology. Notably, it has been shown to exhibit activity against certain receptors involved in neurotransmission:

- Serotonin Receptors : The compound may act as a modulator of serotonin receptor activity, which is crucial for mood regulation and anxiety disorders.

- Dopamine Receptors : Potential interactions with dopamine receptors suggest implications in the treatment of psychiatric conditions.

- Kinase Inhibition : Preliminary studies indicate that it may inhibit specific kinases, which are critical in cancer signaling pathways.

The biological activity of (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide appears to be mediated through the modulation of receptor activity and enzyme inhibition:

- Receptor Modulation : By binding to serotonin and dopamine receptors, the compound may alter neurotransmitter release and receptor activation, leading to therapeutic effects in mood disorders.

- Enzyme Inhibition : The inhibition of kinases involved in cell signaling could contribute to its potential anti-cancer properties by disrupting tumor growth signals.

Case Studies

A review of literature reveals several studies investigating the biological effects of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide exhibited significant inhibitory activity against specific cancer cell lines, suggesting its potential as an anti-cancer agent.

- Animal Models : In vivo studies indicated that administration of the compound led to reduced tumor size in xenograft models, supporting its efficacy as an anticancer drug.

- Toxicity Assessments : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can multi-step reaction optimization address them?

The compound’s stereochemical complexity (three chiral centers) demands enantioselective synthesis. Multi-step protocols often involve:

- Asymmetric catalysis : For stereocontrol during pyrrolidine ring formation .

- Protection/deprotection strategies : To preserve functional groups (e.g., fluorobenzoyl, methylamino) during coupling reactions .

- Chromatographic purification : High-performance liquid chromatography (HPLC) or flash chromatography ensures ≥95% purity . Example workflow: Cyclohexyl group introduction via reductive amination, followed by fluorobenzoyl coupling under Pd-catalyzed cross-coupling conditions .

Q. How can structural integrity and stereochemical purity be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : , , and NMR to confirm regiochemistry and substituent positions .

- X-ray crystallography : For absolute stereochemical assignment (e.g., orthorhombic crystal system, space group P222) .

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological activity and guiding SAR studies?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The fluorobenzoyl group often engages in π-π stacking with aromatic residues in binding pockets .

- QSAR modeling : Correlate substituent modifications (e.g., methylamino vs. ethylamino) with activity trends. Example descriptor: LogP values for assessing blood-brain barrier penetration .

- MD simulations : Evaluate conformational stability of the pyrrolidine-oxoethyl backbone in aqueous vs. lipid environments .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Common discrepancies arise from:

- Metabolic instability : The methylamino group may undergo rapid hepatic oxidation. Mitigation: Introduce deuterium at labile positions (e.g., CD instead of CH) to prolong half-life .

- Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended kinase inhibition .

- Species-specific differences : Compare murine vs. human CYP450 isoform activity using liver microsomal assays .

Q. What advanced techniques resolve stereochemical conflicts in crystallographic data?

- Flack parameter analysis : For absolute configuration determination in non-centrosymmetric crystals .

- Residual density maps : Identify disorder in flexible regions (e.g., cyclohexyl group) using SHELXL refinement .

- Twinned crystal correction : Apply PLATON to deconvolute overlapping diffraction patterns in orthorhombic systems .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC values across studies?

| Source | IC (nM) | Assay Type |

|---|---|---|

| Study A | 12 ± 3 | Fluorescence polarization |

| Study B | 45 ± 8 | Radioligand binding |

| Resolution : |

- Normalize data using a reference inhibitor (e.g., staurosporine for kinase assays).

- Validate assay conditions (pH, ionic strength) to ensure comparability .

Methodological Recommendations

Optimal protocols for in vitro enzyme inhibition assays:

- Substrate concentration : Use values (determined via Michaelis-Menten kinetics) to avoid substrate inhibition.

- Pre-incubation time : 30 min at 37°C to ensure compound-enzyme equilibration .

- Controls : Include DMSO vehicle controls (<0.1% v/v) to exclude solvent effects .

Key Research Gaps

- In vivo neuropharmacokinetics : Limited data on brain penetration despite structural similarity to blood-brain barrier shuttles (e.g., cyclohexyl motifs) .

- Long-term toxicity : Absence of repeated-dose studies in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.